Boiling Point Elevation Across the Acetaldehyde Dialkyl Acetal Homologous Series
1,1'-(Ethylidenebis(oxy))bisoctane exhibits a boiling point of 306.8°C at 760 mmHg, representing the highest value among commercially cataloged linear acetaldehyde dialkyl acetals. This is 204.8°C higher than acetaldehyde diethyl acetal (C₆, 102°C), 114.3°C higher than acetaldehyde dibutyl acetal (C₁₀, 192.5°C), 79.6°C higher than acetaldehyde dipentyl acetal (C₁₂, 227.2°C), and 38.3°C higher than acetaldehyde dihexyl acetal (C₁₄, 268.5°C) [1]. The monotonic increase in boiling point with chain length (Δ ~38–40°C per additional two methylene units at the upper end) is consistent with increasing London dispersion forces [2]. For procurement decisions, a 38°C boiling point advantage over the nearest lower homolog means the dioctyl acetal can sustain processing temperatures that would volatilize the dihexyl analog.
| Evidence Dimension | Boiling point at 760 mmHg (°C) |
|---|---|
| Target Compound Data | 306.8°C |
| Comparator Or Baseline | Acetaldehyde diethyl acetal: 102°C; Acetaldehyde dibutyl acetal: 192.5°C; Acetaldehyde dipentyl acetal: 227.2°C; Acetaldehyde dihexyl acetal: 268.5°C |
| Quantified Difference | +204.8°C vs. diethyl; +114.3°C vs. dibutyl; +79.6°C vs. dipentyl; +38.3°C vs. dihexyl |
| Conditions | All values reported at standard atmospheric pressure (760 mmHg); cross-referenced from independent database entries and published safety assessments. |
Why This Matters
Higher boiling point directly correlates with lower evaporative loss in high-temperature processing, coating curing, or plasticizer compounding operations—an irreplaceable property for applications exceeding ~250°C.
- [1] The Good Scents Company: Acetaldehyde dibutyl acetal, CAS 871-22-7. Boiling point 191.00 to 193.00°C at 760 mmHg (est). View Source
- [2] Api AM, Belsito D, Botelho D, et al. RIFM fragrance ingredient safety assessment, acetaldehyde dihexyl acetal, CAS 5405-58-3. Food Chem Toxicol. 2021;153(Suppl 1):112285. Boiling point 268.53°C (EPI Suite). View Source
